1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]piperazine
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Overview
Description
1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]piperazine is a chemical compound with the molecular formula C18H20Cl2N2O4S2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and other chemical industries. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, each linked to a 4-chloro-3-methylphenyl group .
Preparation Methods
The synthesis of 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 4-chloro-3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1,4-Bis[(4-chloro-3-methylphenyl)sulfonyl]piperazine can be compared with other similar compounds, such as:
1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine: This compound has similar structural features but different substituents, leading to distinct chemical and biological properties.
1,4-Bis[(4-chlorophenyl)methyl]piperazine: Another related compound with variations in the substituent groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C18H20Cl2N2O4S2 |
---|---|
Molecular Weight |
463.4 g/mol |
IUPAC Name |
1,4-bis[(4-chloro-3-methylphenyl)sulfonyl]piperazine |
InChI |
InChI=1S/C18H20Cl2N2O4S2/c1-13-11-15(3-5-17(13)19)27(23,24)21-7-9-22(10-8-21)28(25,26)16-4-6-18(20)14(2)12-16/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
FRMVUMOXELYCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C)Cl |
Origin of Product |
United States |
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